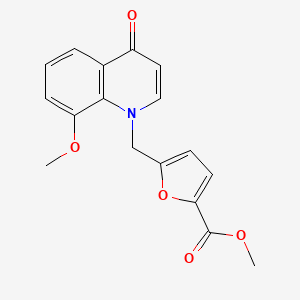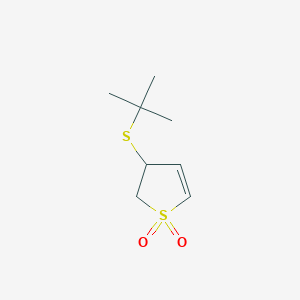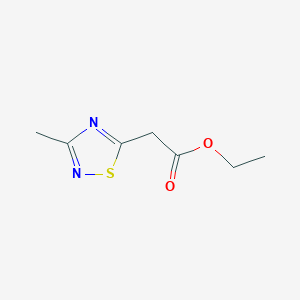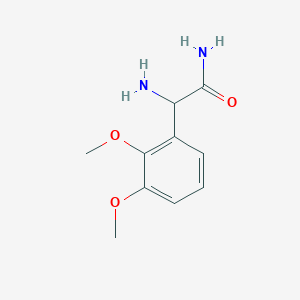
1-(2-Bromo-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] is an organic compound with the molecular formula C14H13BrO2 It is a derivative of benzene, where two benzene rings are connected by a 2-bromoethylidene bridge, and each benzene ring is substituted with an ethoxy group
Preparation Methods
The synthesis of benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzene.
Bromination: The 4-ethoxybenzene undergoes bromination to introduce the bromo group at the desired position.
Formation of the 2-Bromoethylidene Bridge: The brominated intermediate is then reacted with an appropriate reagent to form the 2-bromoethylidene bridge, connecting the two benzene rings.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The ethoxy groups on the benzene rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromo group in the 2-bromoethylidene bridge can be replaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] involves its interaction with molecular targets through its functional groups. The ethoxy groups can participate in hydrogen bonding and other interactions, while the bromo group can act as a leaving group in substitution reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] include:
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with a different bridging group and substituents.
Benzene, 1,1’-(bromomethylene)bis-: This compound has a bromomethylene bridge instead of a 2-bromoethylidene bridge.
The uniqueness of benzene, 1,1’-(2-bromoethylidene)bis[4-ethoxy-] lies in its specific substitution pattern and the presence of the 2-bromoethylidene bridge, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
62897-81-8 |
|---|---|
Molecular Formula |
C18H21BrO2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
1-[2-bromo-1-(4-ethoxyphenyl)ethyl]-4-ethoxybenzene |
InChI |
InChI=1S/C18H21BrO2/c1-3-20-16-9-5-14(6-10-16)18(13-19)15-7-11-17(12-8-15)21-4-2/h5-12,18H,3-4,13H2,1-2H3 |
InChI Key |
WSMUPJHOLAVZQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CBr)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112637.png)

![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)


![(2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12112675.png)
![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)
![4-Thiazoleacetic acid, 2-[2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12112692.png)



![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
